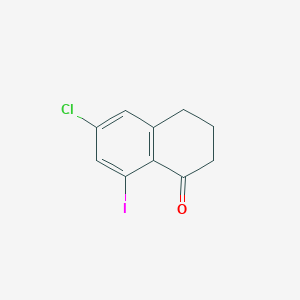
6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of chlorine and iodine substituents on the naphthalenone core, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common approach is the halogenation of a naphthalenone precursor. For example, starting with 3,4-dihydronaphthalen-1(2H)-one, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. Subsequent iodination can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalenone core.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the iodine substituent.
8-Iodo-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine substituent.
3,4-Dihydronaphthalen-1(2H)-one: Lacks both halogen substituents.
Uniqueness
The presence of both chlorine and iodine atoms in 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its analogs
Actividad Biológica
6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant studies that highlight its efficacy.
- Molecular Formula : C10H8ClIO
- Molecular Weight : 306.53 g/mol
- CAS Number : 1260010-93-2
- Density : Not available
- Boiling Point : Not available
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its effects on different biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related naphthalene derivatives can inhibit the growth of various bacterial strains, suggesting a potential for development as antibacterial agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its structure allows for interaction with cellular targets involved in metabolic pathways or microbial defense mechanisms. Similar compounds have been shown to act through:
- Inhibition of Enzymatic Activity : Compounds targeting enzymes crucial for bacterial survival.
- Disruption of Membrane Integrity : Affecting the cell membrane function leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Potentially affecting DNA or RNA synthesis in microbial cells.
Study 1: Antibacterial Efficacy
A study published in PubChem highlighted the antibacterial properties of halogenated naphthalene derivatives, including this compound. The compound was tested against various strains of bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: In Vivo Testing
In vivo studies demonstrated that administration of this compound resulted in a significant reduction in bacterial load in infected animal models. The compound's effectiveness was attributed to its ability to penetrate bacterial biofilms, a common challenge in treating chronic infections .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClIO |
| Molecular Weight | 306.53 g/mol |
| CAS Number | 1260010-93-2 |
| Antibacterial Activity | Effective against multiple strains |
| Mechanism of Action | Enzyme inhibition and membrane disruption |
Propiedades
Fórmula molecular |
C10H8ClIO |
|---|---|
Peso molecular |
306.53 g/mol |
Nombre IUPAC |
6-chloro-8-iodo-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClIO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 |
Clave InChI |
UBUNBYNDVIZFMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















